molecular formula C9H8N2O6 B1308606 Methyl 4-methyl-3,5-dinitrobenzoate CAS No. 49592-71-4

Methyl 4-methyl-3,5-dinitrobenzoate

Cat. No.: B1308606
CAS No.: 49592-71-4
M. Wt: 240.17 g/mol
InChI Key: GQPWXQIRPQMEIJ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3,5-dinitrobenzoate is a useful research compound. Its molecular formula is C9H8N2O6 and its molecular weight is 240.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structures and Interactions

  • Methyl 3,5-dinitrobenzoate molecules exhibit unique bonding patterns, forming simple chains linked by hydrogen bonds. This molecule's structural versatility is evident in the creation of complex frameworks, including double and sextuple helices in its benzyl variant, showcasing potential in material science and molecular engineering (Vasconcelos et al., 2006).

Chemical Synthesis and Corrections

  • The compound plays a role in chemical synthesis pathways. For instance, its presence was noted in the synthesis of a 3,5-dinitrobenzoyl derivative of a stereoisomer of glycerol menthonide, highlighting its utility in stereochemical systems (Kiessling et al., 2009).
  • It was also involved in a correction of a supposed tele nucleophilic aromatic substitution pathway, underlining its importance in verifying and correcting synthetic pathways in organic chemistry (Monk et al., 2003).

Crystallography and Material Science

  • Research in crystallography utilizes this compound to form complex structures, such as coordination polymers with cobalt complexes. These structures display solvent-dependent self-assembly, crucial for designing materials with specific properties (Pedireddi & Varughese, 2004).
  • It's also pivotal in forming hydrogen-bonded proton transfer complexes, suggesting applications in the development of new optical crystals, possibly relevant in photonics or laser technology (Sathya et al., 2018).

Chemical Reactions and Synthesis

  • Methyl 4-methyl-3,5-dinitrobenzoate is integral in chemical reactions, such as asymmetric catalytic vinylogous Michael addition, indicating its potential in synthesizing optically pure compounds, which could be beneficial in creating drugs with specific chiral properties (Chen et al., 2022).

Safety and Hazards

Safety data sheets suggest that exposure to Methyl 4-methyl-3,5-dinitrobenzoate should be minimized. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

Properties

IUPAC Name

methyl 4-methyl-3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c1-5-7(10(13)14)3-6(9(12)17-2)4-8(5)11(15)16/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPWXQIRPQMEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402430
Record name methyl 4-methyl-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49592-71-4
Record name methyl 4-methyl-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 4-methyl-3,5-dinitro-benzoic acid (3) (35.1 g, 155 mmol) in anhydrous methanol (250 mL) is slowly added thionyl chloride (4 mL, 54 mmol). The resulting solution is heated to reflux for 16 hours. The solution is cooled to room temperature and then further cooled in an ice-water bath. The solid that forms is filtered and dried to give 4-methyl-3,5-dinitro-benzoic acid, methyl ester (32) (33.5 g, 139.5 mmol, 90% yield), as a white crystalline solid.
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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